molecular formula C6H5ClN4S B3022754 6-Chloro-2-(methylthio)-7H-purine CAS No. 66191-23-9

6-Chloro-2-(methylthio)-7H-purine

Cat. No.: B3022754
CAS No.: 66191-23-9
M. Wt: 200.65 g/mol
InChI Key: QZETWFFTPCZUMJ-UHFFFAOYSA-N
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Description

6-Chloro-2-(methylthio)-7H-purine is a heterocyclic aromatic compound that belongs to the purine family It is characterized by the presence of a chlorine atom at the 6th position and a methylthio group at the 2nd position on the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(methylthio)-7H-purine typically involves the chlorination of 2-(methylthio)purine. One common method includes the reaction of 2-(methylthio)purine with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows:

2-(methylthio)purine+POCl3This compound\text{2-(methylthio)purine} + \text{POCl}_3 \rightarrow \text{this compound} 2-(methylthio)purine+POCl3​→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(methylthio)-7H-purine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and reduced back to the thiol form.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chlorine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like ammonia or primary amines in the presence of a base such as potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution: 6-Amino-2-(methylthio)-7H-purine.

    Oxidation: 6-Chloro-2-(methylsulfinyl)-7H-purine.

    Reduction: this compound.

Scientific Research Applications

6-Chloro-2-(methylthio)-7H-purine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of antiviral and anticancer agents.

    Biological Studies: It serves as a probe to study enzyme interactions and nucleic acid chemistry.

    Pharmaceuticals: It is investigated for its potential therapeutic effects in treating various diseases.

    Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(methylthio)-7H-purine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The chlorine atom and methylthio group play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This compound can inhibit enzyme activity or interfere with nucleic acid synthesis, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-fluoropurine: Similar in structure but with a fluorine atom instead of a methylthio group.

    2-Methylthio-6-aminopurine: Similar but with an amino group instead of chlorine.

    6-Chloro-2-methylthiopyrimidine: A pyrimidine analog with similar substituents.

Uniqueness

6-Chloro-2-(methylthio)-7H-purine is unique due to the combination of the chlorine atom and methylthio group, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying biochemical processes.

Properties

IUPAC Name

6-chloro-2-methylsulfanyl-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4S/c1-12-6-10-4(7)3-5(11-6)9-2-8-3/h2H,1H3,(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZETWFFTPCZUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=N1)Cl)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460477
Record name 6-Chloro-2-(methylsulfanyl)-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66191-23-9
Record name 6-Chloro-2-(methylsulfanyl)-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 6-chloro-2-methylthiopurin-9-ylmethyl 2,2-dimethylpropionate (82) (0.314 g, 1 mmol) in i-PrOH (10 mL) and THF (25 mL) was added 2N aq NaOH (2 mL) and the resulting reaction mixture was stirred at room temperature for 12 hr. The reaction mixture was concentrated under reduced pressure and the residue obtained was purified by silica gel column chromatography (AcOEt/petroleum ether=3/7) which afforded 83 (0.112 g, 56%): 1H NMR (DMSO-d6, 300 MHz) δ 8.54 (s, 1H), 2.58 (s, 3H) MS (m/e) (positive-FAB) 200.9 (M+1)+.
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25 mL
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Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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